2-Chloro-3-(1H-pyrazol-1-yl)pyridine
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Overview
Description
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and pyrazolyl groups in the molecule provides unique reactivity and properties that can be exploited in different chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-3-bromopyridine with pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is first deprotonated with a base like potassium carbonate, and then reacted with 2-chloro-3-bromopyridine in the presence of a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.
Scientific Research Applications
2-Chloro-3-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)pyridine
- 2-Chloro-3-(1H-triazol-1-yl)pyridine
- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine
Uniqueness
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in various chemical and biological applications .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H |
InChI Key |
BPUZJHBJMYPBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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